eumelanin

Catalog No.
S1825001
CAS No.
12627-86-0
M.F
C9H10N2O2
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
eumelanin

CAS Number

12627-86-0

Product Name

eumelanin

Molecular Formula

C9H10N2O2

Molecular Weight

0

Synonyms

eumelanin

Eumelanin is a type of melanin, a complex biopolymer responsible for pigmentation in various organisms, including humans. It primarily exists in two forms: 5,6-dihydroxyindole (DHI)-derived eumelanin, which is dark brown or black and insoluble, and 5,6-dihydroxyindole-2-carboxylic acid (DHICA)-derived eumelanin, which is lighter and soluble in alkaline conditions. Both forms result from the oxidative polymerization of the amino acid tyrosine within specialized organelles called melanosomes in melanocytes. The enzyme tyrosinase catalyzes the initial step of this process, converting tyrosine into dihydroxyphenylalanine (DOPA), which subsequently transforms into dopaquinone. This compound can follow different pathways to yield either DHI or DHICA, which then undergo further oxidation and polymerization to form eumelanin polymers .

  • Tyrosine Hydroxylation:
    TyrosinetyrosinaseDOPA\text{Tyrosine}\xrightarrow{\text{tyrosinase}}\text{DOPA}
  • Formation of Dopaquinone:
    DOPAtyrosinaseDopaquinone\text{DOPA}\xrightarrow{\text{tyrosinase}}\text{Dopaquinone}
  • Pathways to Eumelanin:
    • Dopaquinone can convert into either DHI or DHICA through distinct pathways:
      • For DHI:
        DopaquinoneLeucodopachromeDopachrome5,6dihydroxyindoleEumelanin\text{Dopaquinone}\rightarrow \text{Leucodopachrome}\rightarrow \text{Dopachrome}\rightarrow 5,6-\text{dihydroxyindole}\rightarrow \text{Eumelanin}
      • For DHICA:
        DopaquinoneLeucodopachromeDopachrome5,6dihydroxyindole 2 carboxylic acidEumelanin\text{Dopaquinone}\rightarrow \text{Leucodopachrome}\rightarrow \text{Dopachrome}\rightarrow 5,6-\text{dihydroxyindole 2 carboxylic acid}\rightarrow \text{Eumelanin}
  • Polymerization: The final step involves the oxidative polymerization of these intermediates into eumelanin polymers, resulting in a complex structure with varying molecular weights and properties .

Eumelanin plays several crucial biological roles:

  • Photoprotection: It absorbs ultraviolet radiation, protecting skin cells from UV-induced damage and reducing the risk of skin cancers.
  • Antioxidant Activity: Eumelanin scavenges free radicals, thereby mitigating oxidative stress.
  • Pigmentation: It contributes to the color of hair and skin, influencing aesthetic traits and potentially playing a role in sexual selection.
  • Neuromodulation: In certain brain regions, eumelanin may interact with neurotransmitters, influencing neural activity .

Eumelanin can be synthesized both biologically and artificially:

  • Biological Synthesis: This occurs naturally in melanocytes through the enzymatic conversion of tyrosine to eumelanin via the aforementioned pathways.
  • Chemical Synthesis: Laboratory methods often involve:
    • Oxidative polymerization of DHI or DHICA under controlled conditions.
    • Using catalysts or specific solvents to influence the polymerization process and achieve desired molecular weights and solubility profiles .
  • In Silico Methods: Recent advancements include computational modeling to simulate the polymerization process and predict the properties of synthesized eumelanin .

Eumelanin has diverse applications across various fields:

  • Cosmetics: Used for pigmentation in hair dyes and skin products due to its natural color properties.
  • Pharmaceuticals: Explored for drug delivery systems due to its ability to bind various substances.
  • Biomaterials: Investigated for use in bioengineering and tissue regeneration due to its biocompatibility.
  • Photoprotection Products: Incorporated into sunscreens and protective clothing for enhanced UV protection .

Eumelanin interacts with various chemicals and compounds:

  • It can bind drugs and organic amines, potentially altering their pharmacokinetics.
  • Studies indicate that eumelanin may sequester heavy metals and polycyclic aromatic hydrocarbons, providing a protective mechanism against toxicity.
  • Its interactions are significant in understanding drug formulations and toxicology related to pigmented tissues .

Eumelanin is often compared with other types of melanin, particularly pheomelanin. Below is a comparison highlighting its uniqueness:

PropertyEumelaninPheomelaninNeuromelanin
ColorBrown to blackYellow to redDark brown
SolubilityInsoluble (DHI)SolubleInsoluble
Chemical StructureContains DHI/DHICA unitsContains benzothiazine unitsDerived from dopamine
Biological RoleUV protectionLess effective UV protectionNeurological functions
OccurrenceFound in skin/hairFound in lighter pigmented areasFound in brain regions

Similar Compounds

  • Pheomelanin
  • Neuromelanin
  • Allomelanin

Eumelanin's unique structural composition and properties contribute significantly to its functional roles in biological systems, distinguishing it from other melanic compounds .

Eumelanin biosynthesis begins with the oxidation of the amino acid tyrosine, a process catalyzed by the copper-dependent enzyme tyrosinase [1] [2]. This enzyme is the rate-limiting factor in melanin production and plays a crucial role in the initial steps of the melanogenic pathway [12]. Tyrosinase catalyzes two distinct reactions in the biosynthetic pathway: the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone [3] [12].

The active site of tyrosinase contains two copper ions, each coordinated by three histidine residues through their nitrogen atoms [31]. This binuclear copper center is essential for the catalytic activity of the enzyme, as it facilitates the binding of molecular oxygen and the subsequent oxidation reactions [12] [31]. The copper ions must be in their reduced form (Cu+) for tyrosinase to be active, and various electron donors such as L-DOPA itself, ascorbic acid, and superoxide anion can contribute to the activation of the enzyme [30].

Tyrosinase functions through a complex mechanism involving several intermediates:

Reaction StepSubstrateProductEnzyme State
HydroxylationL-TyrosineL-DOPAOxytyrosinase
OxidationL-DOPADopaquinoneMettyrosinase
Regeneration--Deoxytyrosinase

The hydroxylation of tyrosine to L-DOPA occurs when molecular oxygen binds to the copper center of tyrosinase, forming an "oxytyrosinase" complex [12] [30]. This complex then transfers an oxygen atom to the aromatic ring of tyrosine, resulting in the formation of L-DOPA [4]. The oxidation of L-DOPA to dopaquinone involves the transfer of electrons from L-DOPA to the copper center, reducing the copper ions and releasing dopaquinone [12] [30].

Dopaquinone is highly reactive and undergoes spontaneous cyclization to form leucodopachrome, which is then oxidized to dopachrome [3] [30]. This process represents a critical branch point in melanin synthesis, as dopachrome can follow different pathways leading to the formation of either eumelanin or pheomelanin, depending on the presence of specific enzymes and cellular conditions [27] [30].

Role of TRP-1 and TRP-2 in DHICA Formation

Following the formation of dopachrome, the pathway branches depending on the activity of two key enzymes: tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2) [5] [18]. These proteins share approximately 40% sequence homology with tyrosinase and are integral membrane proteins located in the melanosome [26] [30].

TRP-2 functions as dopachrome tautomerase, catalyzing the isomerization of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) [5] [27]. This enzymatic activity is critical for directing the melanin synthesis pathway toward the production of DHICA-rich eumelanin [27]. Unlike tyrosinase, which requires copper ions for its activity, TRP-2 utilizes zinc as its metal cofactor [30]. The dopachrome tautomerase activity of TRP-2 has been well-characterized through genetic and biochemical studies, and mutations in the gene encoding TRP-2 result in the "slaty" phenotype in mice, characterized by diluted coat color [26] [27].

EnzymePrimary FunctionMetal CofactorGenetic Locus
TRP-2Dopachrome tautomeraseZincSlaty (mouse chromosome 14)
TRP-1DHICA oxidaseCopperBrown (mouse)

TRP-1 plays a crucial role in the subsequent step of eumelanin formation by functioning as a DHICA oxidase [5] [18]. This enzyme catalyzes the oxidation of DHICA to the corresponding indole-5,6-quinone-2-carboxylic acid, which then undergoes polymerization to form DHICA-rich eumelanin [18]. Research has demonstrated that TRP-1 specifically oxidizes DHICA but has minimal activity toward 5,6-dihydroxyindole (DHI), highlighting its specialized role in the eumelanin biosynthetic pathway [18] [19].

The importance of TRP-1 in eumelanin formation is evidenced by studies of the "brown" mutation in mice, which affects the gene encoding TRP-1 [18]. Melanocytes from brown mutant mice show significantly reduced DHICA oxidase activity, resulting in decreased eumelanin content and increased pheomelanin production [27]. Chemical analysis of melanin from these cells reveals that the DHICA-to-total melanin ratio is substantially altered compared to wild-type melanocytes [27].

The coordinated action of TRP-2 and TRP-1 ensures the efficient conversion of dopachrome to DHICA and its subsequent oxidation, promoting the formation of DHICA-rich eumelanin [5] [18]. This pathway is particularly important for the production of the black-brown variety of melanin that provides photoprotection in the skin and determines hair color [9] [27].

Genetic Control via MC1R and MITF Signaling

The biosynthesis of eumelanin is under sophisticated genetic control, with the melanocortin-1 receptor (MC1R) and microphthalmia-associated transcription factor (MITF) playing central roles in regulating the expression and activity of melanogenic enzymes [6] [14].

MC1R is a G protein-coupled receptor expressed on the surface of melanocytes that responds to melanocyte-stimulating hormone (MSH) and other melanocortin peptides [6] [16]. When activated by its ligands, MC1R couples to the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased cAMP production through the sequential activation of G proteins and adenylate cyclase [16]. This elevation in cAMP levels triggers the activation of protein kinase A (PKA), which subsequently phosphorylates cAMP responsive-element binding protein (CREB) family transcription factors [16].

The phosphorylated CREB proteins translocate to the nucleus and enhance the expression of MITF, which serves as the master regulator of melanocyte development and differentiation [14] [16]. MITF belongs to the basic helix-loop-helix leucine zipper family of transcription factors and binds to specific DNA sequences known as E-box motifs (CANNTG) in the promoter regions of target genes [14] [11].

The MC1R-cAMP-MITF signaling cascade regulates melanogenesis through multiple mechanisms:

Signaling ComponentFunctionTarget Genes/Proteins
MC1RcAMP pathway activationAdenylate cyclase
cAMPPKA activationCREB proteins
CREBMITF transcriptionMITF gene
MITFMelanogenic enzyme expressionTyrosinase, TRP-1, TRP-2, MC1R

MITF directly controls the expression of genes encoding tyrosinase, TRP-1, and TRP-2 by binding to E-box elements in their promoter regions [14] [20]. Interestingly, MITF also regulates the expression of MC1R itself, creating a positive feedback loop that reinforces the melanogenic response [11] [16]. This regulatory circuit ensures coordinated expression of all components necessary for eumelanin synthesis [11] [14].

Recent research has revealed additional complexity in the genetic control of eumelanin biosynthesis [15] [20]. The MC1R-cAMP pathway can also activate the extracellular signal-regulated kinase (ERK) module through transactivation of receptor tyrosine kinases [16]. Active ERK phosphorylates MITF, increasing its transcriptional activity but also targeting it for subsequent degradation, which may serve as a mechanism for fine-tuning the melanogenic response [16] [15].

Mutations in the genes encoding MC1R and MITF have profound effects on pigmentation [6] [14]. Loss-of-function mutations in MC1R are associated with red hair and fair skin in humans, reflecting a shift from eumelanin to pheomelanin production [6]. Similarly, mutations in MITF cause Waardenburg syndrome type IIA, characterized by depigmentation due to melanocyte loss [14].

Melanosome Biogenesis and Maturation Stages

Eumelanin synthesis occurs within specialized organelles called melanosomes, which undergo a well-defined maturation process characterized by four distinct stages [7] [21]. These stages reflect the progressive development of the melanosome from an immature precursor to a fully pigmented organelle [21] [23].

Stage I melanosomes, also known as premelanosomes, are relatively spherical organelles with an amorphous matrix [21]. They originate from the endosomal system and are accessible to endocytosed tracers, indicating their connection to the endocytic pathway [7] [23]. At this stage, melanosomes contain various melanosomal proteins, including premelanosome protein (PMEL), which undergoes proteolytic processing to form the structural foundation for subsequent melanin deposition [21] [24].

The transition from Stage I to Stage II melanosomes involves a dramatic reorganization of the internal structure [21] [23]. Stage II melanosomes are characterized by an ellipsoidal shape and contain distinctive fibrillar sheets composed of processed PMEL fragments [22] [23]. These fibrils assemble into amyloid-like structures that provide the scaffold for melanin deposition in later stages [24]. Importantly, Stage II melanosomes are no longer accessible to endocytosed tracers, indicating their divergence from the endolysosomal pathway [7] [23].

Melanosome StageMorphologyKey FeaturesEnzymatic Activity
Stage ISphericalAmorphous matrixProteolytic processing of PMEL
Stage IIEllipsoidalFibrillar matrixMinimal melanin synthesis
Stage IIIEllipsoidalMelanin-laden fibrilsActive tyrosinase, TRP-1, TRP-2
Stage IVEllipsoidalDense melaninReduced enzymatic activity

Melanin synthesis begins in Stage III melanosomes, which are defined by the presence of melanin-laden fibrous sheets [7] [17]. The melanogenic enzymes tyrosinase, TRP-1, and TRP-2 are transported to Stage II melanosomes via a complex trafficking pathway involving endosomes, adaptor protein complexes (AP-1 and AP-3), and biogenesis of lysosome-related organelle complexes (BLOCs) [22] [25]. Once delivered to melanosomes, these enzymes catalyze the synthesis of eumelanin, which deposits on the fibrillar matrix [23] [25].

The final stage of melanosome maturation, Stage IV, is characterized by melanosomes containing sufficient melanin to mask the underlying fibrillar structure [7] [17]. These fully pigmented melanosomes represent the end point of the maturation process and are the functional units responsible for skin and hair pigmentation [23]. In epidermal melanocytes, Stage IV melanosomes are transported along microtubules to the cell periphery and transferred to neighboring keratinocytes, while in retinal pigment epithelial cells, they are retained to absorb stray light [23].

Dates

Last modified: 07-20-2023

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